molecular formula C5H3BrO2S B100334 4-Bromothiophene-3-carboxylic acid CAS No. 16694-17-0

4-Bromothiophene-3-carboxylic acid

Cat. No. B100334
M. Wt: 207.05 g/mol
InChI Key: APBIZVFQQBCAAT-UHFFFAOYSA-N
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Patent
US05834447

Procedure details

N-Ethyl-4-bromo-3-thiophenecarboxamide was prepared from 4-bromo-3-thiophenecarboxylic acid (7 g, 34 mmol) and 70% ethylamine in water according to steps a and b of Example 248 in 64.5% yield.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:7]([OH:9])=O)=[CH:4][S:5][CH:6]=1.[CH2:10]([NH2:12])[CH3:11]>O>[CH2:10]([NH:12][C:7]([C:3]1[C:2]([Br:1])=[CH:6][S:5][CH:4]=1)=[O:9])[CH3:11]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC=1C(=CSC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(=O)C1=CSC=C1Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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